molecular formula C26H28N2O3S B2833995 N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide CAS No. 868677-77-4

N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide

Cat. No.: B2833995
CAS No.: 868677-77-4
M. Wt: 448.58
InChI Key: BCYSTYKTIILZSO-UHFFFAOYSA-N
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Description

N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group, a tetrahydroquinoline moiety, and an isopropyl group attached to a benzyl group

Scientific Research Applications

N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acylated product is then reduced to form the corresponding alkane.

    Nitration and Reduction:

    Sulfonation: The amine is then reacted with sulfonyl chloride to form the sulfonamide group.

    Cyclization: The final step involves the cyclization of the intermediate product to form the tetrahydroquinoline moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Similar in structure but contains a urea group instead of a sulfonamide group.

    N-Butylbenzenesulfonamide: Contains a butyl group instead of a benzyl and isopropyl group.

Uniqueness

N-benzyl-N-(propan-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is unique due to its combination of a tetrahydroquinoline moiety with a benzenesulfonamide group, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-20(2)28(19-21-9-4-3-5-10-21)32(30,31)24-16-14-23(15-17-24)26(29)27-18-8-12-22-11-6-7-13-25(22)27/h3-7,9-11,13-17,20H,8,12,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYSTYKTIILZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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